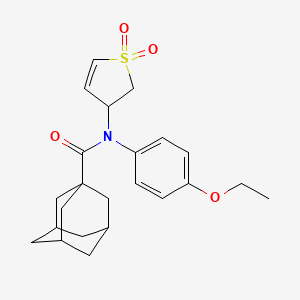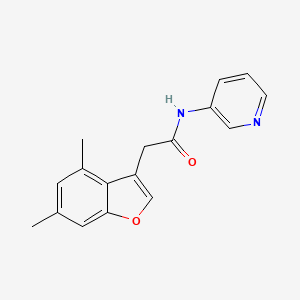
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an adamantane core, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, followed by oxidation to form the sulfone group.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the thiophene and adamantane derivatives under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfone group back to a sulfide.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with specific biological targets due to its structural features.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The adamantane core is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene ring can participate in various electronic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-1-adamantanecarboxamide: Lacks the thiophene ring and sulfone group.
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide: Lacks the ethoxyphenyl group.
N-(4-methoxyphenyl)-1-adamantanecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-(4-ethoxyphenyl)-1-adamantanecarboxamide is unique due to the combination of its adamantane core, thiophene ring, and ethoxyphenyl group. This combination imparts specific chemical properties, such as enhanced stability and potential biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H29NO4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29NO4S/c1-2-28-21-5-3-19(4-6-21)24(20-7-8-29(26,27)15-20)22(25)23-12-16-9-17(13-23)11-18(10-16)14-23/h3-8,16-18,20H,2,9-15H2,1H3 |
InChI Key |
YJCWTWCICRBGQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416711.png)

![Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11416724.png)
![5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416729.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B11416736.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11416745.png)
![7-(3-chlorophenyl)-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416755.png)
![2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416759.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11416773.png)

![7-(3-methoxypropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416784.png)
![Ethyl 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11416796.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11416803.png)
